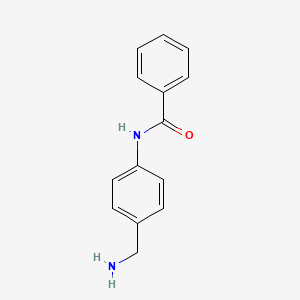
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, also known as F-TEDA-Bs or BSAF, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of boronic acid derivatives and is known for its ability to selectively bind to certain biomolecules, such as proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves the formation of a covalent bond between the boronic acid group of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide and the diol group of the target biomolecule. This covalent bond formation results in the selective binding of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide to specific biomolecules, such as proteins and enzymes. The selectivity of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is due to the specific interactions between the boronic acid group and the diol group of the target biomolecule.
Biochemical and Physiological Effects:
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has been shown to have minimal biochemical and physiological effects, making it a safe and effective tool for scientific research. It does not interact with other biomolecules in the cell, and its binding to target biomolecules is reversible, allowing for the release of the target biomolecule after analysis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide in lab experiments include its high selectivity for specific biomolecules, its reversible binding, and its minimal biochemical and physiological effects. However, one limitation of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is its sensitivity to pH and temperature changes, which can affect its binding affinity for target biomolecules. Additionally, 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can be expensive to synthesize, which can limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide in scientific research. One direction is the development of new 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide derivatives with improved selectivity and stability. Another direction is the application of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide in the development of new biosensors and drug discovery. Additionally, 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can be used in the development of new diagnostic tools for disease detection and monitoring. Overall, 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has a promising future in the field of scientific research, and its potential applications are vast.
Synthesemethoden
The synthesis of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves the reaction between 2-fluoro-3-nitrobenzene-1-sulfonamide and tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed Suzuki-Miyaura coupling reaction, which results in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has been extensively used in scientific research applications, particularly in the field of proteomics. It has been shown to selectively bind to specific proteins and enzymes, making it a valuable tool for protein identification and quantification. 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has also been used in the development of biosensors and drug discovery, as it can be used to screen for potential drug targets.
Eigenschaften
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETJONSUJDXRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]-3,6,9,12-tetraoxapentadecan-15-amide hydrochloride](/img/structure/B7451323.png)







![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)

![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)

![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)
